molecular formula C19H20N2O5 B6262084 4-[(2-{[(tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid CAS No. 209785-17-1

4-[(2-{[(tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid

Cat. No.: B6262084
CAS No.: 209785-17-1
M. Wt: 356.4
InChI Key:
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Description

4-[(2-{[(tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid is a complex organic compound that features a benzoic acid core with a tert-butoxycarbonyl-protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-{[(tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid typically involves multi-step organic reactions. One common method includes the protection of an amino group with a tert-butoxycarbonyl (Boc) group, followed by coupling with a benzoic acid derivative. The reaction conditions often require the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(2-{[(tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields the free amine, while coupling reactions can produce various substituted aromatic compounds.

Scientific Research Applications

4-[(2-{[(tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and protein-ligand interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-{[(tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The Boc group provides stability and protection during synthetic processes, which can be removed to reveal the active amine group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which allows for versatile applications in synthesis and research. Its stability and reactivity make it a valuable intermediate in the preparation of more complex molecules.

Properties

CAS No.

209785-17-1

Molecular Formula

C19H20N2O5

Molecular Weight

356.4

Purity

0

Origin of Product

United States

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